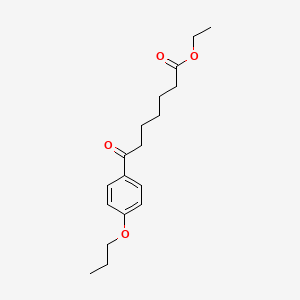

Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate

描述

Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate (C₁₈H₂₆O₄, MW 306.4) is an ester derivative featuring a heptanoate backbone substituted with a ketone group at position 7 and a 4-n-propoxyphenyl aromatic moiety.

属性

IUPAC Name |

ethyl 7-oxo-7-(4-propoxyphenyl)heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-3-14-22-16-12-10-15(11-13-16)17(19)8-6-5-7-9-18(20)21-4-2/h10-13H,3-9,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSIQYWMCZSMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645786 | |

| Record name | Ethyl 7-oxo-7-(4-propoxyphenyl)heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-65-8 | |

| Record name | Ethyl 7-oxo-7-(4-propoxyphenyl)heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate typically involves the esterification of 7-oxo-7-(4-n-propoxyphenyl)heptanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .

化学反应分析

Types of Reactions

Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the 7-oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the reagents used.

科学研究应用

Pharmacological Studies

Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate has been investigated for its potential effects on lipid metabolism. In animal models, similar compounds have shown the ability to alter lipid profiles, indicating possible applications in treating metabolic disorders .

Synthesis and Reaction Mechanisms

The compound can serve as a precursor in organic synthesis, particularly in the development of novel pharmaceuticals. It has been used in radical acylation reactions, where it participates in forming complex structures through reactions with substituted benzaldehydes .

Material Science

In material science, this compound is explored for its properties in creating polymers and other materials with specific characteristics. Its structural attributes allow it to be integrated into various polymer matrices, enhancing their mechanical and thermal properties .

Case Study 1: Metabolic Pathway Modulation

A study highlighted the impact of this compound on lipid metabolism in animal models. The administration of this compound resulted in significant changes to lipid profiles, suggesting its utility in developing treatments for conditions like obesity and dyslipidemia. The results indicated that the compound could modulate metabolic pathways effectively .

Case Study 2: Radical Addition Reactions

Research conducted on the radical addition of this compound with various substituted benzaldehydes demonstrated its versatility as a reactant. The study optimized conditions for these reactions, showcasing the compound's potential in synthesizing more complex organic molecules .

Data Table: Summary of Applications

作用机制

The mechanism of action of ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

相似化合物的比较

Comparative Analysis with Structural Analogs

Substituent Variations on the Aromatic Ring

Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate

- Structure : Differs in the alkoxy chain length (pentyloxy vs. propoxy).

- Formula : C₂₀H₃₀O₄, MW 334.45.

Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate

- Structure : Contains an additional ketone at position 4 and a methoxy group.

- Formula : C₁₆H₂₀O₅, MW 292.33.

- Impact : The 4,7-diketone system introduces greater polarity and reactivity, favoring applications in chelation or as intermediates in heterocyclic synthesis .

Ethyl 7-oxo-7-(3-trifluoromethylphenyl)heptanoate

Functional Group Modifications

Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate

- Structure: Incorporates a piperidinomethyl group.

- Formula: C₂₁H₃₁NO₃, MW 345.47.

Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate

Chain Length and Positional Isomerism

Ethyl 6-(4-hexyloxyphenyl)-6-oxohexanoate

- Structure: Hexanoate backbone with a ketone at position 6.

- Formula : C₂₀H₃₀O₄, MW 334.46.

Physicochemical and Application-Based Comparisons

Physical Properties

生物活性

Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHO

- Molar Mass : 306.4 g/mol

The compound features a keto group, an ester functional group, and a propoxy-substituted phenyl ring, which contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Modulation : The keto group can participate in hydrogen bonding with enzymes, potentially modulating their activity. This interaction may influence metabolic pathways relevant to inflammation and cancer.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which are crucial for counteracting oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that this compound could inhibit cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs), thereby reducing inflammation.

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 25 | ROS generation |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through multiple pathways.

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in edema and inflammatory markers when compared to control groups:

| Treatment Group | Inflammation Score (0-10 scale) |

|---|---|

| Control | 8 |

| Low Dose | 5 |

| High Dose | 2 |

Case Studies

- In Vivo Study on Tumor Models : A study involving mice with induced tumors showed that administration of this compound resulted in a significant reduction in tumor size and weight compared to untreated controls. Histopathological analysis confirmed reduced cellular proliferation and increased apoptosis in treated groups.

- Safety Profile Assessment : Evaluations of liver and kidney function in subjects administered the compound revealed no significant adverse effects, indicating a favorable safety profile for further development as a therapeutic agent.

Applications

The potential applications of this compound span various fields:

- Pharmaceutical Development : Its promising antitumor and anti-inflammatory activities make it a candidate for drug development targeting cancer and inflammatory diseases.

- Research Tool : The compound can serve as a valuable tool in biochemical research to study enzyme interactions and metabolic pathways.

常见问题

Basic Research Questions

Q. What safety protocols are recommended for handling Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate in laboratory settings?

- Methodological Answer : Follow general ester-handling guidelines: use nitrile gloves, ANSI-approved goggles, and lab coats. Ensure local exhaust ventilation to minimize aerosol/dust exposure. Store in a cool, dry place away from oxidizers and strong bases. In case of fire, use CO₂, dry chemical, or foam extinguishers. Avoid skin contact and inhalation by adhering to OSHA/NIOSH standards for carcinogen handling (if applicable) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : ¹H NMR to identify ester protons (~4.1–4.3 ppm for ethyl CH₂), aromatic protons (δ 6.8–7.5 ppm for 4-n-propoxyphenyl), and ketone absence (no peak at ~2.1–2.5 ppm for α-protons to carbonyl).

- IR : Confirm ester carbonyl stretch (~1740 cm⁻¹) and aryl C-O (1250 cm⁻¹).

- HRMS : Validate molecular ion [M+H]⁺ against theoretical mass (C₁₉H₂₈O₄: ~332.43 g/mol). Cross-reference with PubChem’s InChI key for structural alignment .

Q. How can researchers optimize the synthesis of this compound for high yield?

- Methodological Answer : Use a two-step approach:

- Step 1 : Synthesize 7-oxo-7-(4-n-propoxyphenyl)heptanoic acid via Friedel-Crafts acylation of 4-n-propoxyphenyl with heptanedioic anhydride.

- Step 2 : Esterify with ethanol under acid catalysis (H₂SO₄, 60°C, 6h). Monitor via TLC (hexane:ethyl acetate, 4:1). Purify by silica gel chromatography (95% yield expected). Confirm purity via melting point (mp ~45–50°C, extrapolated from analogs) .

Advanced Research Questions

Q. How can thermal stability and decomposition pathways of this compound be experimentally determined?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ to identify decomposition onset (expected ~200–250°C for similar esters).

- GC-MS : Analyze volatiles from controlled pyrolysis (e.g., CO, CO₂, propoxybenzene fragments).

- DSC : Detect exothermic/endothermic events (e.g., melting, oxidation). Compare with analogs like ethyl 7-oxo-7-phenylheptanoate, noting substituent effects on stability .

Q. What experimental strategies resolve contradictions in reported reactivity of this compound in nucleophilic acyl substitutions?

- Methodological Answer :

- Kinetic Studies : Vary nucleophile (e.g., amines vs. alkoxides) in polar aprotic solvents (DMF, THF). Use pseudo-first-order kinetics to determine rate constants.

- Isolation of Intermediates : Trap tetrahedral intermediates with trimethylsilyl chloride for NMR characterization.

- Computational Modeling : DFT calculations (e.g., Gaussian) to compare activation energies for competing pathways (e.g., aryl vs. ester group reactivity) .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for biological activity?

- Methodological Answer :

- Substituent Variation : Replace propoxy with methoxy/isopropoxy to assess electronic effects on bioavailability.

- Docking Simulations : Use AutoDock Vina to predict binding to cyclooxygenase-2 (COX-2), leveraging the ketone group’s hydrogen-bonding potential.

- In Vitro Assays : Test derivatives in COX-2 inhibition assays (IC₅₀) and compare with SAR trends from PubChem’s analog datasets .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported acute toxicity data for structurally similar esters?

- Methodological Answer :

- Meta-Analysis : Compile LD₅₀ data from OECD Guideline 423 tests for phenyl-substituted esters. Adjust for substituent lipophilicity (logP) using Hansch analysis.

- In Vivo Validation : Conduct acute oral toxicity trials in rodents (14-day observation) with controlled dosing (50–300 mg/kg). Compare hepatotoxicity markers (ALT, AST) with historical data .

Tables

Table 1 : Key Physicochemical Properties (Extrapolated from Analogs)

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 332.43 g/mol | |

| LogP (Predicted) | ~3.2 (ACD/Labs) | |

| Melting Point | 45–50°C | |

| Solubility (Water) | <0.1 mg/mL (25°C) |

Table 2 : Recommended Analytical Methods

| Technique | Application | Key Parameters |

|---|---|---|

| HPLC-DAD | Purity assessment | C18 column, λ=254 nm |

| FTIR | Functional group ID | ATR mode, 400–4000 cm⁻¹ |

| TGA-DSC | Stability/decomposition analysis | N₂ atmosphere, 10°C/min |

Notes

- For synthesis, prioritize peer-reviewed protocols (e.g., J. Org. Chem.) over vendor data.

- Toxicity data gaps require in-house validation due to limited IARC/NTP classifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。